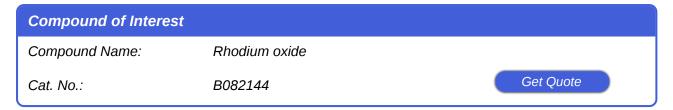




Application of Rhodium Oxide in Fuel Cells: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium oxide (Rh₂O₃) and rhodium-based nanomaterials are emerging as critical components in the advancement of fuel cell technology. Their unique catalytic properties offer significant improvements in efficiency, stability, and fuel tolerance, addressing some of the key challenges in the commercialization of various fuel cell types. These application notes provide a comprehensive overview of the use of **rhodium oxide** in fuel cells, with a focus on Direct Methanol Fuel Cells (DMFCs), Direct Ethanol Fuel Cells (DEFCs), and Proton-Exchange Membrane Fuel Cells (PEMFCs). Detailed experimental protocols and performance data are presented to guide researchers in this promising field.

Rhodium-based catalysts have demonstrated exceptional activity in the electro-oxidation of alcohols, making them highly suitable for DMFCs and DEFCs.[1] In PEMFCs, rhodium and its oxides contribute to enhanced hydrogen evolution and oxidation reactions (HER/HOR) and can improve tolerance to CO poisoning.[2][3] The versatility of rhodium and its oxides allows for their application as standalone catalysts, as alloys with other noble metals like platinum, or as core-shell nanoparticles, offering a wide range of strategies to boost fuel cell performance.[4][5]

Key Applications and Performance Data

The application of **rhodium oxide** and rhodium-based catalysts spans various fuel cell technologies, each leveraging the unique properties of these materials to overcome specific



challenges.

Direct Ethanol Fuel Cells (DEFCs)

A significant hurdle in DEFCs is the incomplete oxidation of ethanol, which lowers the fuel utilization efficiency. Rhodium has been shown to play a crucial role in promoting the complete oxidation of ethanol to CO₂.[6][7] The addition of rhodium to platinum-based catalysts facilitates the cleavage of the C-C bond in ethanol, a critical step for complete oxidation.[6]

Table 1: Performance of Rhodium-Based Catalysts in Direct Ethanol Fuel Cells

Catalyst Composition	Key Performance Metric	Value	Reference
Single-atom Rh decorated Pt nanocubes (RhatO-Pt NCs/C)	CO ₂ Selectivity	>99.9% (from 0.35 to 0.75 V)	[6]
Single-atom Rh decorated Pt nanocubes (RhatO-Pt NCs/C)	Onset potential for CO ₂ formation	0.35 V	[6][7]
Pt50Rh50/C	Not specified, but Peak Power Density showed highest activity		[8]
PtRh alloys on carbon	Carbonate amount in product	Increased with Rh content	[5]

Direct Methanol Fuel Cells (DMFCs)

In DMFCs, rhodium-based catalysts, particularly when supported on three-dimensional graphene aerogels, have demonstrated superior electrocatalytic properties for methanol oxidation. These properties include a large electrochemically active surface area, high mass activity, and excellent long-term stability compared to conventional carbon-supported catalysts.

[1] Palladium-rhodium catalysts have also shown promise, with lower onset potentials for



methanol oxidation and enhanced CO₂ current efficiency compared to palladium or platinum alone.[9]

Table 2: Performance of Rhodium-Based Catalysts in Direct Methanol Fuel Cells

Catalyst Composition	Key Performance Metric	Value	Reference
Rh/3D-Graphene Aerogel	Mass Activity	Superior to Rh/C, Rh/CNT, and Rh/RGO	[1]
Pd₃Rh/C in AEM- DMFC	Maximum Power Density	90.5 mW cm ⁻² at 80 °C	[9]
Pt₂Rh/C	Mass-specific activity for MOR	0.66 mA/cm ²	[10]

Proton-Exchange Membrane Fuel Cells (PEMFCs) and Other Fuel Cells

Rhodium and its oxides also find applications in PEMFCs, primarily in enhancing the hydrogen oxidation reaction (HOR) and hydrogen evolution reaction (HER). A composite of rhodium metal and **rhodium oxide** (Rh-Rh₂O₃) has shown Pt-like or even better activity for HER/HOR in both acidic and basic media.[2] In microbial fuel cells (MFCs), using rhodium on activated carbon (Rh/AC) as a cathode catalyst has been shown to significantly improve power density. [11]

Table 3: Performance of Rhodium-Based Catalysts in PEMFCs and MFCs



Fuel Cell Type	Catalyst Composition	Key Performance Metric	Value	Reference
PEMFC (HER/HOR)	Rh-Rh₂O₃-NPs/C	HER activity vs. Pt/C (in base)	~2.2 times better	[2]
PEMFC (HER/HOR)	Rh-Rh ₂ O ₃ -NPs/C	HER activity vs. Pt/C (in acid)	~1.43 times better	[2]
MFC	Rh/AC (2.0 mg cm ⁻²)	Volumetric Power Density Improvement	2.6 times (9.36 W m ⁻³)	[11]

Experimental Protocols

Protocol 1: Synthesis of Rhodium-Platinum Core-Shell Nanoparticles (Rh@Pt/C)

This protocol describes a two-step polyol synthesis for carbon-supported rhodium-platinum core-shell nanoparticles, a promising anode catalyst for PEMFCs.[4]

Materials:

- Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
- Hexachloroplatinic acid (H₂PtCl₆)
- Ethylene glycol (EG)
- Polyvinylpyrrolidone (PVP)
- Carbon support (e.g., Vulcan XC-72)
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol



Procedure:

- Rhodium Core Synthesis:
 - Dissolve RhCl₃·xH₂O and PVP in EG in a three-neck flask.
 - Heat the solution to a specific temperature (e.g., 160 °C) under a nitrogen atmosphere with constant stirring.
 - Add a solution of NaOH in EG dropwise to initiate the reduction of rhodium ions.
 - Maintain the temperature for a set duration (e.g., 1-2 hours) to allow for the formation of Rh nanoparticles.
 - Cool the suspension to room temperature.
- Platinum Shell Coating:
 - Add the carbon support to the Rh nanoparticle suspension and sonicate to ensure good dispersion.
 - In a separate flask, dissolve H₂PtCl₆ and PVP in EG.
 - Add the platinum precursor solution to the Rh/carbon suspension.
 - Heat the mixture to a specific temperature (e.g., 180 °C) under a nitrogen atmosphere with stirring.
 - Maintain the temperature for a set duration (e.g., 2-3 hours) to allow for the reduction of platinum onto the rhodium cores.
- Purification and Recovery:
 - Cool the final suspension to room temperature.
 - Collect the Rh@Pt/C catalyst by centrifugation or filtration.



- Wash the catalyst repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the catalyst in a vacuum oven at a specific temperature (e.g., 60 °C) overnight.

Protocol 2: Preparation of Rhodium-Rhodium Oxide Nanoparticles on Nitrogen-Doped Carbon (Rh-Rh₂O₃-NPs/C)

This protocol outlines the synthesis of a composite catalyst with high activity for HER and HOR. [2]

Materials:

- Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
- Nitrogen-containing carbon support (e.g., nitrogen-doped graphene or carbon nanotubes)
- Reducing agent (e.g., sodium borohydride, NaBH₄)
- Deionized water
- Ethanol

Procedure:

- Dispersion of Carbon Support:
 - Disperse the nitrogen-doped carbon support in a mixture of deionized water and ethanol through sonication.
- Deposition of Rhodium:
 - Add an aqueous solution of RhCl₃·xH₂O to the carbon support suspension and stir for several hours to ensure uniform adsorption of the rhodium precursor.
- Reduction and Oxidation:



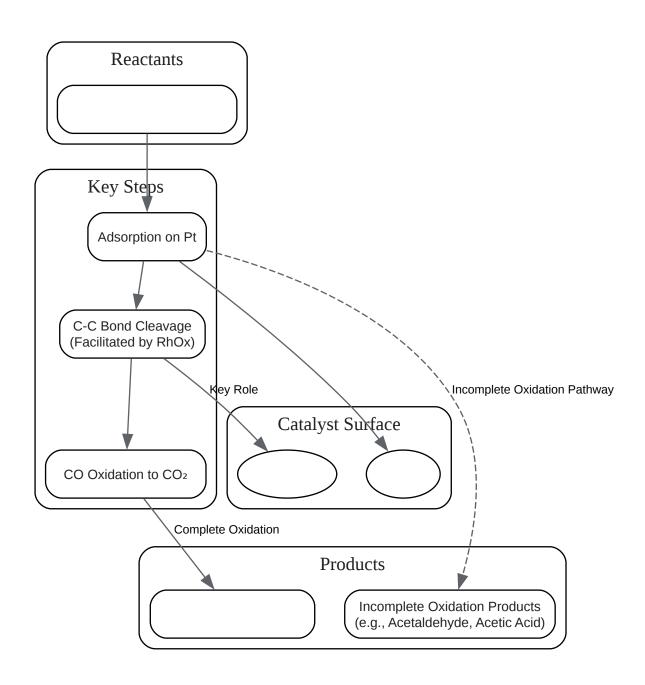
- Slowly add a freshly prepared aqueous solution of NaBH₄ to the suspension under vigorous stirring to reduce the rhodium ions to metallic rhodium.
- Continue stirring for several hours.
- Collect the resulting RhNPs/C catalyst by filtration and wash thoroughly with deionized water.
- o To form the Rh-Rh₂O₃ composite, subject the RhNPs/C to a controlled thermal annealing process in an air or oxygen-containing atmosphere. The temperature and duration of the annealing will determine the extent of oxidation.
- Final Product:
 - o Cool the sample to room temperature to obtain the Rh-Rh₂O₃-NPs/C catalyst.

Visualizations

Experimental Workflow for Catalyst Synthesis







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